Diethyl 2-(4-pyridinyl)malonate Diethyl 2-(4-pyridinyl)malonate
Brand Name: Vulcanchem
CAS No.: 80562-88-5
VCID: VC8296314
InChI: InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3
SMILES: CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Diethyl 2-(4-pyridinyl)malonate

CAS No.: 80562-88-5

Cat. No.: VC8296314

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(4-pyridinyl)malonate - 80562-88-5

Specification

CAS No. 80562-88-5
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name diethyl 2-pyridin-4-ylpropanedioate
Standard InChI InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3
Standard InChI Key HWYBMGUNWYDSPJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC
Canonical SMILES CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC

Introduction

Structural and Nomenclature Analysis

Chemical Identity

Diethyl 2-(4-pyridinyl)malonate, systematically named diethyl 2-[2-(4-pyridinyl)ethyl]propanedioate, features a malonate diester backbone with a 4-pyridinyl ethyl group at the central carbon. The pyridine ring introduces aromaticity and basicity, while the ester groups confer reactivity toward nucleophilic substitution and hydrolysis .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC14H19NO4\text{C}_{14}\text{H}_{19}\text{NO}_4
Molecular Weight265.3 g/mol
Boiling Point140°C
Density1.113 g/cm³
Predicted pKa12.53 ± 0.59
SolubilityLow in water; soluble in organic solvents

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via alkylation of diethyl malonate with 4-(2-bromoethyl)pyridine. The process involves two key steps:

  • Enolate Formation: Treatment of diethyl malonate with a strong base (e.g., sodium ethoxide) generates the enolate ion, enhancing nucleophilicity at the α-carbon.

  • Alkylation: The enolate undergoes an SN2\text{S}_\text{N}2 reaction with 4-(2-bromoethyl)pyridine, yielding the target compound .

Table 2: Typical Reaction Conditions

ParameterCondition
SolventAnhydrous ethanol
Temperature0–25°C (enolate formation)
Reaction Time4–12 hours
Yield60–75% (optimized)

Industrial Manufacturing

Industrial production employs continuous flow reactors to maintain consistent temperature and mixing, improving yield scalability. Post-reaction purification involves fractional distillation under reduced pressure (0.1\leq 0.1 mmHg) to isolate the product .

Chemical Reactivity and Derivatives

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester groups hydrolyze to form 2-[2-(4-pyridinyl)ethyl]malonic acid. Subsequent heating induces decarboxylation, producing pyridinyl-substituted acetic acid derivatives :

Diethyl malonateH+/OHMalonic acidΔAcetic acid derivative\text{Diethyl malonate} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Malonic acid} \xrightarrow{\Delta} \text{Acetic acid derivative}

Nucleophilic Substitution

The malonate’s α-hydrogens are susceptible to deprotonation, enabling alkylation or acylation reactions. For example, reaction with alkyl halides forms branched derivatives used in pharmaceutical synthesis.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s malonate core is pivotal in synthesizing quinolone antibiotics and kinase inhibitors. Its pyridinyl group enhances molecular interactions with biological targets, as seen in preclinical studies of anti-inflammatory agents.

Material Science

In polymer chemistry, it acts as a crosslinking agent due to its bifunctional reactivity. Derivatives have been explored in conductive polymers for electronic applications.

Table 3: Documented Applications

FieldUse CaseReference
Medicinal ChemistryIntermediate for antibacterials
Organic SynthesisBuilding block for C–C bond formation
Materials EngineeringMonomer for functional polymers

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective alkylation using chiral catalysts to access stereochemically pure derivatives for drug development.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic routes are under investigation to reduce environmental impact.

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